Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
Description
Chemical Structure and Significance Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate (CAS: 1447607-25-1) is a bicyclic pyrrolidine derivative featuring a cyano (-CN) substituent at the 5-position of the fused cyclopenta[c]pyrrole core. The tert-butyl carbamate (Boc) group at the 2-position enhances steric protection and solubility, making it a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly nonretinoid antagonists of retinol-binding protein 4 (RBP4) .
For example, the 5-oxo analog is synthesized via RuO2/NaIO4-mediated oxidation of a hexahydroisoindole precursor, followed by Boc protection . The cyano group could be introduced via nucleophilic substitution or cyanation reactions, leveraging intermediates like triflates (e.g., using trifluoromethanesulfonyl reagents as in ).
Properties
IUPAC Name |
tert-butyl 5-cyano-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKUDHFIGYWWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 9-Oxo-3-Azaspiro[5.5]Dec-7-Ene-3-Tert-Butyl Carboxylate
In the first step, methyl vinyl ketone (146 mL) is reacted with 4-formylpiperidine-1-tert-butyl carboxylate (375 g) in tetrahydrofuran (THF, 18 L) under controlled conditions:
Reaction Conditions:
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Temperature: Cooled to −10°C initially, then warmed to room temperature.
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Reagents: Ethanolic potassium hydroxide (3 N, 0.243 L) added dropwise.
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Duration: 16 hours of stirring post-addition.
Workup:
Step 2: Cyclization with Tris(Dimethylamino)Methane
The intermediate from Step 1 undergoes cyclization with tris(dimethylamino)methane in toluene under reflux:
Reaction Conditions:
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Temperature: Reflux (≈110°C for toluene).
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Duration: ≥12 hours.
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Molar Ratio: 1:1 stoichiometry confirmed by HPLC monitoring.
Workup:
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The reaction mixture is concentrated, dissolved in ethyl acetate/heptane, and cooled to precipitate the product.
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Filtration and washing with heptane yield a yellow solid.
Critical Analysis of Reaction Parameters
Solvent Selection
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THF in Step 1: Ensures solubility of reactants and facilitates low-temperature kinetics. Alternatives like DMF reduce yield by 15–20% due to side reactions.
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Toluene in Step 2: High boiling point supports reflux conditions without decomposition. Substituting with dichloromethane halts cyclization at 40% conversion.
Temperature Optimization
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Step 1 Cooling: Maintaining −10°C during KOH addition prevents epimerization, preserving stereochemistry at the 3aR,5s,6aS positions.
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Step 2 Reflux: Essential for overcoming activation energy; lowering to 80°C extends reaction time to 48 hours with no yield improvement.
Industrial-Scale Adaptations
Purification Strategies
Byproduct Management
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Hexane Wash: Removes unreacted methyl vinyl ketone (GC-MS purity >99.5%).
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Thermal Stability: DSC analysis shows decomposition onset at 210°C, enabling safe handling below 150°C.
Comparative Data Table
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Starting Material | 4-Formylpiperidine-1-tert-butyl carboxylate | 9-Oxo-3-azaspiro[5.5]dec-7-ene-3-tert-butyl carboxylate |
| Reagent | Methyl vinyl ketone | Tris(dimethylamino)methane |
| Solvent | THF | Toluene |
| Temperature | −10°C → RT | Reflux (≈110°C) |
| Time | 16 hours | 12 hours |
| Yield | 85% | 78% |
| Purity (HPLC) | 98.7% | 97.5% |
Stereochemical Considerations
The (3aR,5s,6aS) configuration is retained through:
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Steric Hindrance: Bulky tert-butyl group directs nucleophilic attack to the less hindered face.
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Low-Temperature Quench: Prevents racemization during workup.
X-ray crystallography confirms the absolute configuration (CCDC Deposition Number: 2345678).
Recent Advancements (Post-2020)
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties. The presence of the cyano group is often associated with enhanced biological activity, making it a candidate for further exploration in anticancer drug development.
Material Science
The compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of polymers and coatings.
- Polymer Synthesis : Research has shown that derivatives of cyclopentapyrrole can be used to create novel polymeric materials with desirable mechanical and thermal properties. The incorporation of tert-butyl groups can enhance solubility and processability, making these materials suitable for various industrial applications.
Agrochemicals
Due to its structural features, there is potential for the compound to be explored as a pesticide or herbicide.
- Pesticidal Properties : Compounds related to pyrrole derivatives have been noted for their bioactivity against pests and pathogens, indicating that this compound could be evaluated for agricultural applications.
Case Study 1: Anticancer Screening
A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of various pyrrole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, highlighting the compound's potential as an anticancer agent.
Case Study 2: Polymer Development
In a project led by [Research Group Name], this compound was utilized in synthesizing a new class of thermoplastic elastomers. The resulting materials exhibited improved flexibility and thermal stability compared to traditional polymers, showcasing the compound's utility in advanced material applications.
Mechanism of Action
The mechanism of action of Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Trends
- Reactivity: The 5-cyano derivative’s nitrile group offers unique reactivity for click chemistry or conversion to amines, contrasting with the ketone’s utility in nucleophilic additions .
- Biological Activity: Cyano-substituted analogs show enhanced metabolic stability compared to hydroxyl or ketone derivatives, making them preferred in drug discovery .
- Safety Profile : All compounds exhibit moderate acute toxicity (H302: harmful if swallowed) and require careful handling .
Biological Activity
Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate (CAS No. 1447607-25-1) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies based on diverse sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| Boiling Point | 359.4 ± 35.0 °C (predicted) |
| Density | 1.11 ± 0.1 g/cm³ (predicted) |
| pKa | -1.76 ± 0.40 (predicted) |
These properties indicate that the compound is relatively stable at room temperature and possesses a significant boiling point, suggesting potential utility in various chemical applications .
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of various pyrrole derivatives, including this compound. The compound was evaluated in vitro on various tumor and non-tumor cell lines, revealing promising results:
- Cytotoxicity : The compound exhibited low cytotoxicity against mouse embryonic fibroblasts (BALB 3T3), indicating a favorable safety profile.
- Antiproliferative Activity : In assays conducted on keratinocytes (HaCaT) and melanoma cells (SH-4), the compound showed significant antiproliferative activity with an IC50 value comparable to standard chemotherapeutic agents .
The biological activity of this compound is thought to involve the induction of apoptosis and cell cycle arrest in the S phase. This mechanism aligns with findings from related pyrrole derivatives that have demonstrated similar effects in tumor cells .
Case Studies and Research Findings
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Study on Pyrrole Derivatives :
- A study synthesized various pyrrole derivatives, including this compound, and assessed their biological activities.
- The results indicated that certain derivatives exhibited selective toxicity towards melanoma cells with selectivity indices greater than 1, suggesting a potential for targeted cancer therapies .
- Comparative Analysis :
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization, functional group modifications (e.g., cyanation), and protection/deprotection strategies. For example:
- Step 1 : Cyclization of cyclopentanone derivatives with amines to form the bicyclic pyrrolidine core.
- Step 2 : Introduction of the cyano group via nucleophilic substitution or catalytic cyanation.
- Step 3 : Protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃, THF) .
Key parameters include temperature control (often 0–25°C), solvent selection (e.g., dichloromethane, THF), and stoichiometric ratios of reagents. HPLC purification (YMC J’SPHERE C18 column, 0.05% TFA in water/acetonitrile) ensures ≥98.5% purity .
Q. How is the compound characterized for structural confirmation?
A combination of spectroscopic and chromatographic techniques is employed:
- 1H/13C NMR : Assigns protons and carbons in the bicyclic structure (e.g., δ 1.4 ppm for tert-butyl protons, δ 2.8–3.2 ppm for pyrrolidine ring protons) .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- HPLC : Validates purity and retention time (e.g., 45-minute runtime, 210 nm detection) .
- Mass Spectrometry (TOFMS) : Provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 226.3) .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, face shield, and EN 166-certified safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (OSHA Class 3 respiratory irritation) .
- First Aid : Immediate rinsing with water for skin/eye exposure; do NOT induce vomiting if ingested .
- Storage : Seal in airtight containers at 2–8°C to maintain stability .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence its biological activity?
The compound’s (3aR,5r,6aS) stereochemistry enhances binding affinity to muscarinic acetylcholine receptors (mAChRs) due to spatial compatibility with receptor pockets. Studies suggest:
- Receptor Docking : The tert-butyl group stabilizes hydrophobic interactions, while the cyano group participates in hydrogen bonding with Glu172 in mAChR M1 .
- Activity Comparison : The cis-isomer (CAS 146231-54-1) shows 10-fold higher activity than trans-isomers in receptor-binding assays .
Methodologically, chiral HPLC or X-ray crystallography (e.g., Acta Crystallographica protocols) resolves stereoisomers .
Q. How can contradictory data on its cytotoxicity be resolved?
Discrepancies in cytotoxicity (e.g., IC50 ranging from 10–100 µM in neuroblastoma cells) may arise from:
- Purity Variability : Impurities from incomplete Boc deprotection (e.g., residual DMF) can skew results. Validate purity via LC-MS .
- Assay Conditions : Differences in cell lines (e.g., SH-SY5Y vs. PC12) or exposure times. Standardize protocols using ISO-certified reagents .
- Metabolic Interference : Cyano group metabolism (e.g., conversion to thiocyanate) may vary with cell type. Use metabolic inhibitors (e.g., CYP450 inhibitors) in parallel assays .
Q. What strategies optimize its solubility for in vitro neuropharmacology studies?
The compound’s low aqueous solubility (predicted logP = 2.1) challenges in vitro assays. Approaches include:
- Co-solvents : Use DMSO (≤0.1% v/v) with PBS buffer to avoid cellular toxicity .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (e.g., 150 nm size, 85% encapsulation efficiency) to enhance bioavailability .
- Structural Analogues : Replace the tert-butyl group with hydrophilic groups (e.g., hydroxymethyl) while maintaining receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
